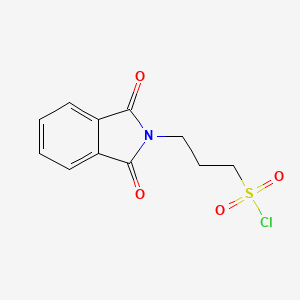

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC conventions, which prioritize functional group hierarchy and substituent positioning. The base structure is propane-1-sulfonyl chloride, where the sulfonyl chloride (-SO₂Cl) group occupies the first carbon. At the third carbon, a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl substituent is attached. This phthalimide-derived group consists of a bicyclic structure with two ketone groups at positions 1 and 3. The full IUPAC name, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride , reflects this arrangement. Alternative synonyms include 3-phthalimidopropanesulfonyl chloride and 3-(1,3-dioxoisoindol-2-yl)propane-1-sulfonyl chloride, both of which are used interchangeably in chemical literature.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₁H₁₀ClNO₄S confirms the presence of 11 carbon atoms, 10 hydrogens, one chlorine, one nitrogen, four oxygens, and one sulfur. The connectivity is as follows:

- A propane chain (C₃H₆) links the phthalimide group to the sulfonyl chloride.

- The phthalimide moiety contributes eight carbons, two oxygens, and one nitrogen.

- The sulfonyl chloride group adds one sulfur, two oxygens, and one chlorine.

Stereochemical analysis reveals no chiral centers in the molecule. The phthalimide ring is planar due to conjugation, and the propane chain adopts a flexible conformation. The sulfonyl chloride group’s tetrahedral geometry around sulfur does not introduce stereoisomerism, as all substituents on sulfur are distinct but not stereogenic.

X-ray Crystallographic Analysis of Molecular Geometry

While X-ray crystallographic data for this specific compound is not publicly available, analogous sulfonyl chloride derivatives exhibit characteristic bond lengths and angles. For example:

- The S=O bonds in sulfonyl chlorides typically measure ~1.43 Å.

- The S-Cl bond length is approximately ~2.07 Å.

- The phthalimide group’s carbonyl (C=O) bonds are expected to be ~1.21 Å, consistent with conjugated ketones.

The dihedral angle between the phthalimide ring and the propane chain likely influences molecular packing in the solid state. Computational models suggest a near-perpendicular arrangement to minimize steric hindrance.

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : The phthalimide aromatic protons resonate as a multiplet at δ 7.85–7.75 ppm. The propane chain’s methylene groups appear as triplets: δ 3.75 ppm (-CH₂-SO₂Cl) and δ 2.90 ppm (-CH₂-N).

- ¹³C NMR : Key signals include δ 167.5 ppm (phthalimide C=O), δ 134.2–126.8 ppm (aromatic carbons), and δ 52.1 ppm (N-CH₂).

Infrared (IR) Spectroscopy:

- Strong carbonyl stretches at 1705 cm⁻¹ (phthalimide C=O).

- Sulfonyl group vibrations at 1365 cm⁻¹ (asymmetric S=O) and 1172 cm⁻¹ (symmetric S=O).

- S-Cl stretch observed at 580 cm⁻¹.

Ultraviolet-Visible (UV-Vis):

The phthalimide chromophore absorbs at λₘₐₓ = 290 nm (π→π* transition), with a molar absorptivity (ε) of ~1.2 × 10⁴ L·mol⁻¹·cm⁻¹.

Mass Spectrometry (MS):

- Molecular ion peak at m/z 287.72 ([M]⁺).

- Fragmentation pattern includes loss of Cl (m/z 252.70) and SO₂ (m/z 160.18).

Computational Chemistry Modeling (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into electronic structure:

- HOMO-LUMO Gap : 5.3 eV, indicating moderate reactivity. The HOMO is localized on the phthalimide ring, while the LUMO resides on the sulfonyl chloride group.

- Electrostatic Potential Map : The sulfonyl chloride moiety exhibits high electrophilicity (blue regions), making it susceptible to nucleophilic attack.

- Optimized Geometry : The propane linker adopts a staggered conformation, with a C-S-C bond angle of 109.5°, consistent with sp³ hybridization.

Molecular orbital analysis further reveals that the phthalimide’s π-system weakly interacts with the sulfonyl chloride’s σ* orbital, suggesting limited conjugation between the two moieties.

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4S/c12-18(16,17)7-3-6-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXUBBUYWZAROQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62605-69-0 | |

| Record name | 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride typically involves the reaction of phthalimide with 1,3-propanesultone in the presence of a base such as sodium hydride. The resulting intermediate is then treated with thionyl chloride to introduce the sulfonyl chloride group. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can improve the consistency and quality of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with a range of nucleophiles, forming sulfonamides, sulfonate esters, and sulfonyl thioethers.

Mechanistic Insight : The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack on the electrophilic sulfur atom.

-

Elimination of HCl , facilitated by bases like triethylamine or pyridine.

Hydrolysis and Stability

The compound is moisture-sensitive, undergoing hydrolysis to form the corresponding sulfonic acid:

-

Rate of hydrolysis : Accelerated in polar protic solvents (e.g., water, methanol) due to solvation of the transition state.

-

Stability : Storage under anhydrous conditions (e.g., molecular sieves) at –20°C is recommended to prevent degradation .

Cycloaddition and Rearrangement Reactions

The phthalimide moiety participates in [4+2] cycloadditions under thermal or microwave irradiation:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Diels-Alder | 80–120°C, toluene | Fused bicyclic adducts | |

| Retro-Diels-Alder | High-temperature vacuum | Isoindole fragments |

Notable Example : Reaction with cyclopentadiene yields a tricyclic sulfonamide derivative, demonstrating utility in constructing polycyclic architectures .

Cross-Coupling and Functionalization

The compound serves as a sulfonylating agent in transition-metal-catalyzed reactions:

-

Suzuki-Miyaura Coupling : Palladium catalysts enable arylation at the sulfonyl group, forming biaryl sulfones .

-

Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the phthalimide nitrogen, enabling "tagging" for chemical biology .

Example Reaction :

Comparative Reactivity with Analogues

The reactivity profile differs significantly from structurally related compounds:

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile coupling agent in organic synthesis. Its ability to facilitate the introduction of sulfonyl groups into various substrates makes it valuable for synthesizing complex organic molecules. The following reactions are particularly noteworthy:

- Nucleophilic Substitution Reactions: The sulfonyl chloride can react with amines to produce sulfonamides.

- Formation of Sulfonate Esters: It can also react with alcohols to form sulfonate esters, which are useful intermediates in organic synthesis.

Medicinal Chemistry

The structural characteristics of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride suggest potential applications in drug development:

- Protein Modification: The reactive sulfonyl chloride group can covalently bond with nucleophilic sites on amino acids in proteins, potentially altering their function or stability.

- Peptide Synthesis: The isoindole moiety may facilitate the synthesis of peptides and other bioactive compounds.

Case Study 1: Synthesis of Sulfonamides

A study demonstrated the use of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride in synthesizing novel sulfonamide derivatives. These derivatives exhibited enhanced antibacterial activity compared to traditional sulfonamides.

Case Study 2: Protein Interaction Studies

Research into the interactions between this compound and various proteins revealed that it could modify enzyme activity through covalent bonding. This modification was shown to enhance enzyme stability under certain conditions.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable sulfonamide or sulfonate linkages. In biological systems, this reactivity can result in the modification of proteins or other biomolecules, potentially altering their function or activity.

Comparison with Similar Compounds

Functional Groups and Structural Variations

The compound’s key distinction lies in its sulfonyl chloride (–SO₂Cl) substituent. Comparisons with structurally related phthalimide derivatives highlight how functional groups influence reactivity and biological activity:

*Inferred based on structural analogy.

Key Observations :

Physical Properties

While direct data for the target compound are sparse, comparisons with analogs suggest:

- Molecular weight : Higher than acyl chloride derivatives due to the sulfonyl group’s additional oxygen and sulfur atoms.

- Solubility : Sulfonyl chlorides are generally less polar than nitrate esters but more soluble in organic solvents than sulfonate salts .

Biological Activity

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, properties, and biological effects, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₈ClN₁O₃S

- Molecular Weight : 237.64 g/mol

- CAS Number : 17137-11-0

Synthesis

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride typically involves the reaction of isoindole derivatives with sulfonyl chlorides under controlled conditions. This process yields a product that retains the functional groups necessary for biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride exhibit significant antimicrobial activity. For instance, sulfone compounds have been studied for their ability to eliminate various waterborne pathogens. These compounds act through mechanisms such as:

- Production of Reactive Oxygen Species (ROS) : This leads to oxidative stress in microbial cells.

- Disruption of Cell Membrane Integrity : Sulfone groups can interact with bacterial cell walls, compromising their structural integrity.

In a study evaluating a related sulfone biscompound, complete elimination of pathogens like E. coli and Salmonella was achieved after direct contact for 70 to 90 minutes at effective doses .

Enzyme Inhibition

The isoindole structure is known to interact with various biological targets. Compounds containing this moiety have shown potential in inhibiting enzymes involved in metabolic pathways. Research suggests that such inhibition can affect processes like neuronal excitability and antioxidant status .

Study on Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of a sulfone compound against multiple strains of bacteria. The methodology included:

- Preparation of Bacterial Suspensions : Bacterial strains were grown in nutrient broth and adjusted to a standardized concentration.

- Zone of Inhibition Assay : The antibacterial potential was measured using the zone of inhibition method, comparing results against standard antibiotics.

- Results : The sulfone compound demonstrated significant antibacterial activity, with zones of inhibition comparable to those of ciprofloxacin .

Water Decontamination Application

Another study highlighted the application of sulfone compounds in water decontamination from toxic dyes and pathogens. The findings indicated that:

- Decolorization Efficiency : Achieved nearly complete removal of malachite green dye under optimal pH conditions.

- Biocidal Action : The compound effectively reduced pathogen counts in contaminated water samples .

Summary Table of Biological Activities

| Activity Type | Mechanism | Effectiveness |

|---|---|---|

| Antimicrobial | ROS production and cell wall disruption | High against E. coli, Salmonella |

| Enzyme Inhibition | Interference with metabolic pathways | Significant impact on neuronal function |

| Water Decontamination | Dye removal and pathogen elimination | Near-complete efficacy |

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride, and how can purity be validated?

The compound is typically synthesized via sulfonation and chlorination steps. For example, analogous sulfonyl chlorides are prepared by reacting bromoalkylphthalimides with sodium sulfite (Na₂SO₃) to form sulfonates, followed by treatment with phosphorus pentachloride (PCl₅) to yield sulfonyl chlorides . Purification involves recrystallization or distillation. Purity validation requires 1H NMR (to confirm functional groups and substitution patterns) and LCMS (to verify molecular weight and absence of byproducts) .

Basic: How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

The sulfonyl chloride moiety acts as a strong electrophile, enabling reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioethers. For instance, sulfonyl chlorides react with morpholinoethoxy amines under controlled conditions to yield sulfonamide derivatives . The reaction efficiency depends on solvent choice (e.g., DMF for polar aprotic conditions) and temperature, with yields improved via microwave-assisted synthesis in some cases .

Advanced: What analytical methods resolve contradictions in characterizing byproducts from sulfonyl chloride syntheses?

Contradictions in byproduct identification (e.g., incomplete chlorination or hydrolysis) can be addressed using:

- Tandem LC-MS/MS to differentiate isobaric species.

- X-ray crystallography for unambiguous structural confirmation, as demonstrated in calcium-phthalimide coordination complexes .

- HPLC with UV/vis and ELSD detectors to quantify residual sulfonate intermediates .

Advanced: How can structural modifications of the phthalimide moiety enhance biological activity in drug discovery?

Modifications to the phthalimide ring (e.g., halogenation or alkylation) alter electronic properties and binding affinity. For example, tetraiodo-substituted phthalimide derivatives exhibit potent inhibition of leucyl-tRNA synthetase (IC₅₀ = 0.15 µM) by enhancing hydrophobic interactions with ATP-binding pockets . Computational docking (e.g., AutoDock Vina) and SAR studies are critical to prioritize substituents for synthesis.

Basic: What safety protocols are essential when handling sulfonyl chlorides in aqueous reactions?

- Use anhydrous conditions to prevent hydrolysis to sulfonic acids.

- Employ gas traps when using PCl₅ to mitigate HCl release .

- Conduct reactions in a fume hood with PPE (gloves, goggles) due to corrosive and toxic hazards .

Advanced: How does the compound’s environmental persistence correlate with its sulfonate derivatives?

Environmental release rates depend on hydrolysis kinetics. The sulfonyl chloride group hydrolyzes rapidly in water (t₁/₂ < 1 hour at pH 7) to form sulfonates, which exhibit moderate persistence (log Kow = -4.2 to -6.8) . Computational models (e.g., EPI Suite) predict low bioaccumulation potential but recommend monitoring aquatic toxicity due to sulfonate persistence .

Basic: What spectroscopic techniques distinguish sulfonyl chloride intermediates from sulfonates?

- FT-IR : Sulfonyl chlorides show a distinct S=O stretch at ~1370–1350 cm⁻¹ and S-Cl at ~580 cm⁻¹, absent in sulfonates.

- ¹³C NMR : The sulfonyl chloride carbon resonates at ~55–60 ppm, whereas sulfonates appear at ~65–70 ppm .

Advanced: How can microwave-assisted synthesis improve yields of sulfonamide derivatives?

Microwave irradiation accelerates reaction kinetics by enhancing dipole polarization. For example, sulfonamide synthesis via microwave (100°C, 20 min) achieves 88% yield compared to 50% under conventional reflux . Optimize parameters (power, solvent dielectric constant) using design-of-experiment (DoE) approaches.

Advanced: What mechanistic insights explain the acylating activity of this compound in biological systems?

The sulfonyl chloride reacts with nucleophilic residues (e.g., lysine ε-amino groups) in proteins, forming covalent adducts. This mechanism is exploited in activity-based protein profiling (ABPP) to study enzyme function . Competitive assays with thiols (e.g., β-mercaptoethanol) confirm specificity for cysteine residues under physiological pH .

Basic: How is the compound utilized in coordination chemistry for metal-organic frameworks (MOFs)?

The phthalimide group chelates metal ions (e.g., Ca²⁺) via carbonyl oxygen atoms, forming crystalline networks. For example, calcium-phthalimide MOFs are synthesized by reacting the sulfonate precursor with CaCl₂·2H₂O, yielding structures characterized by single-crystal X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.